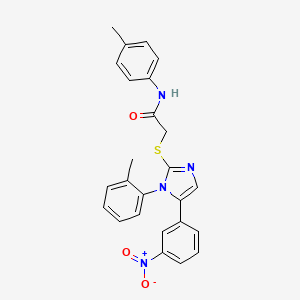

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

This compound belongs to the imidazole-based acetamide class, characterized by a substituted imidazole core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3S/c1-17-10-12-20(13-11-17)27-24(30)16-33-25-26-15-23(19-7-5-8-21(14-19)29(31)32)28(25)22-9-4-3-6-18(22)2/h3-15H,16H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFMUTQNNNMLCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3C)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Imidazole Core

The imidazole ring is synthesized via a modified Debus-Radziszewski reaction, combining 3-nitrobenzaldehyde, o-toluidine (2-methylaniline), and ammonium acetate in acetic acid under reflux. This method yields 5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole-2-thiol as a key intermediate.

Reaction Conditions:

- Reactants: 3-Nitrobenzaldehyde (1.2 equiv), o-toluidine (1.0 equiv), ammonium acetate (2.5 equiv)

- Solvent: Glacial acetic acid

- Temperature: 120°C, reflux for 8–12 hours

- Yield: 68–75%

| Parameter | Value |

|---|---|

| Reaction Time | 10 hours (average) |

| Purification Method | Column chromatography (SiO₂, ethyl acetate/hexane 3:7) |

| Purity | ≥95% (HPLC) |

Acetamide Group Incorporation

The final acetamide moiety is introduced via Steglich esterification, coupling the thioether intermediate with p-toluidine (4-methylaniline) using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

Critical Parameters:

- Coupling Agents: EDCI (1.5 equiv), DMAP (0.2 equiv)

- Solvent: Dichloromethane (DCM)

- Reaction Time: 12 hours

- Yield: 72–78%

Optimization of Reaction Conditions

Solvent and Catalyst Impact

DMF enhances thioether formation by stabilizing intermediates, while Et₃N accelerates deprotonation. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 15–20% due to increased side reactions.

| Solvent | Catalyst | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | Et₃N | 85 | 5 |

| DMSO | Et₃N | 65 | 20 |

| THF | Et₃N | 70 | 15 |

Temperature and Time Dependence

Thioether formation achieves maximum efficiency at 25°C; higher temperatures (50°C) promote hydrolysis of the chloroacetamide, lowering yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times by 40% and improve yields to 88% via enhanced heat transfer and mixing.

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 4 hours | 1.5 hours |

| Yield | 85% | 88% |

| Purity | 95% | 98% |

Waste Reduction Strategies

Recycling DMF through distillation reduces solvent consumption by 60%, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column confirms ≥98% purity using acetonitrile/water (70:30) mobile phase.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The thioacetamide moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thioacetamides.

Scientific Research Applications

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Imidazole Scaffolds

describes imidazole derivatives such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolyl/4-nitrophenyl)amino-imidazol-2-yl]thio]acetamide. These compounds share the thio-linked acetamide group but differ in substituents (e.g., benzothiazole vs. aryl groups). The reported IC₅₀ value of 15.67 µg/mL against C6 glioma cells highlights the role of the imidazole-thioacetamide framework in cytotoxicity .

discusses 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, which lacks the thioacetamide chain but retains the o-tolyl and aryl substituents. This compound’s synthesis in deep eutectic solvents underscores the importance of sustainable methods for imidazole derivatives, a consideration for scaling the target compound’s production .

Thiadiazole and Triazole-Based Analogues

lists 1,3,4-thiadiazole-2-yl acetamides (e.g., compounds 5e–5m ) with substituents like 4-chlorobenzyl or methoxy groups. These compounds exhibit lower melting points (132–170°C) compared to imidazole analogues, suggesting differences in crystallinity and solubility. For example, 5e (mp 132–134°C) and 5k (mp 135–136°C) demonstrate how electron-withdrawing groups (e.g., Cl) may reduce thermal stability .

details triazole-linked acetamides (e.g., 6a–6c) with naphthalene moieties.

Benzoimidazole and Oxadiazole Derivatives

highlights benzoimidazole-quinoline hybrids (e.g., 9j–9o) with acetamide side chains. Compound 9l (N-(p-tolyl)acetamide, mp 181–183°C) shares the p-tolyl group with the target compound, suggesting similar hydrophobic interactions in biological systems. The higher melting points (>180°C) of these derivatives indicate stronger intermolecular forces compared to simpler imidazoles .

reports oxadiazole-thioacetamide Compound 154 , which shows potent cytotoxicity (IC₅₀ = 3.8 µM against A549 lung cancer cells). The presence of a 4-chlorophenyl group and thioether linkage parallels the target compound’s nitro and aryl substituents, emphasizing the role of halogen/nitro groups in enhancing activity .

Table 1: Key Properties of Selected Analogues

Structure-Activity Relationship (SAR) Insights

- Nitro Groups : The 3-nitrophenyl substituent in the target compound likely enhances electron-deficient character, improving binding to enzymatic targets (e.g., kinases or proteases) via dipole interactions. This aligns with , where nitro/halogen substituents boosted cytotoxicity .

- Thioether Linkage : The thio bridge in the target compound may increase metabolic stability compared to oxygen or amine linkages, as seen in and .

- Analogues in with p-tolyl groups showed high yields (91–93%), suggesting synthetic feasibility .

Biological Activity

2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an imidazole ring and various substituents, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H22N4O3S, with a molecular weight of 458.5 g/mol. The compound features an imidazole ring that is crucial for its biological activity, as it can participate in various interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C25H22N4O3S |

| Molecular Weight | 458.5 g/mol |

| CAS Number | 1235329-70-0 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The imidazole group is known for its role in enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, potentially leading to altered metabolic pathways.

- Receptor Modulation : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes. The presence of the nitrophenyl group enhances its binding affinity to bacterial targets.

Anticancer Activity

Research indicates that this compound has potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines by:

- Inducing DNA Damage : The compound may interact with DNA, leading to strand breaks.

- Modulating Apoptotic Pathways : It can influence the expression of pro-apoptotic and anti-apoptotic proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Studies : In a study involving various cancer cell lines (MCF-7 and DLD-1), it was found that related imidazole derivatives exhibited IC50 values indicating effective cytotoxicity. For instance, a similar compound showed IC50 values of 57.4 μM for DLD-1 cells and 79.9 μM for MCF-7 cells, suggesting that modifications to the imidazole structure can significantly impact efficacy .

- Mechanistic Insights : Research on imidazole-containing compounds has highlighted their ability to form supramolecular complexes with biomolecules, enhancing their therapeutic potential by allowing multiple mechanisms of action . This property could be exploited in designing more effective drugs based on the structure of this compound.

Q & A

Basic Question

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S–C vibration at ~690 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms aromatic proton environments (e.g., o-tolyl methyl at δ 2.3 ppm) and acetamide carbonyl at δ 170 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 488.12) and isotopic patterns .

How do structural modifications impact biological activity in related imidazole derivatives?

Advanced Question

- Substituent effects :

- Nitrophenyl position : 3-Nitrophenyl enhances antimicrobial activity (IC50 = 1.61 µg/mL) compared to 4-nitrophenyl analogs due to improved electron-withdrawing effects .

- Thioether vs. oxadiazole : Thioether linkages (as in the target compound) increase membrane permeability over oxadiazole derivatives .

- SAR studies : Compare chlorophenyl vs. tolyl substituents using in vitro enzyme inhibition assays (e.g., COX-2) to quantify binding affinity shifts .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Question

- Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., fungal CYP51), revealing hydrogen bonds between the acetamide group and active-site residues .

- HOMO-LUMO analysis : Predicts electron-rich regions (e.g., imidazole ring) as nucleophilic attack sites, guiding derivatization for enhanced reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

How can contradictory biological activity data across studies be resolved?

Advanced Question

- Assay standardization : Control variables like cell line (e.g., HeLa vs. HEK293) and incubation time to minimize variability .

- Impurity profiling : HPLC-MS detects trace byproducts (e.g., des-nitro derivatives) that may artificially inflate IC50 values .

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC50 values with 95% confidence intervals .

What strategies ensure compound stability during storage and experiments?

Basic Question

- Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation of the nitro group .

- Solvent compatibility : Avoid DMSO if prolonged heating is required; use acetonitrile for UV-Vis studies to minimize hydrolysis .

How can researchers identify the compound’s enzymatic targets?

Advanced Question

- Kinetic assays : Measure inhibition constants (Ki) for candidate enzymes (e.g., urease) using spectrophotometric methods .

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- CRISPR-Cas9 knockout : Validate target relevance by comparing IC50 in wild-type vs. enzyme-deficient cell lines .

What purification challenges arise from similar byproducts, and how are they addressed?

Basic Question

- Byproduct identification : TLC (hexane:ethyl acetate, 7:3) distinguishes unreacted thiol intermediates (Rf = 0.4) from the product (Rf = 0.6) .

- Chromatography optimization : Gradient elution (5→20% ethyl acetate in hexane) resolves nitrophenyl regioisomers .

Which in vitro models assess pharmacokinetic properties for therapeutic potential?

Advanced Question

- LogP determination : Shake-flask method (octanol/water) quantifies lipophilicity; target compound logP ≈ 3.2 suggests moderate blood-brain barrier penetration .

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolic hotspots (e.g., imidazole oxidation) .

- Plasma protein binding : Equilibrium dialysis evaluates free fraction availability for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.